4-Methoxyquinolin-8-yl benzenesulfonate
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Overview
Description
4-Methoxyquinolin-8-yl benzenesulfonate is an organic compound with the molecular formula C16H13NO4S and a molecular weight of 315.34 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and benzenesulfonate, a sulfonic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinolin-8-yl benzenesulfonate typically involves the reaction of 4-methoxyquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature . The general reaction scheme is as follows:
[ \text{4-Methoxyquinoline} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Triethylamine, DCM}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyquinolin-8-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyquinolin-8-yl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyquinolin-8-yl benzenesulfonate is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other quinoline derivatives. For example, quinolines are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinoline
- 8-Hydroxyquinoline
- 4-Methylquinoline
Uniqueness
4-Methoxyquinolin-8-yl benzenesulfonate is unique due to the presence of both a methoxy group and a benzenesulfonate ester. This combination imparts distinct chemical properties, such as increased solubility and potential biological activity, compared to other quinoline derivatives .
Properties
Molecular Formula |
C16H13NO4S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
(4-methoxyquinolin-8-yl) benzenesulfonate |
InChI |
InChI=1S/C16H13NO4S/c1-20-14-10-11-17-16-13(14)8-5-9-15(16)21-22(18,19)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
ZRQFBFRHUOEPAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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